molecular formula C11H11NO2 B11907694 1-(o-Tolyl)pyrrolidine-2,5-dione CAS No. 70290-53-8

1-(o-Tolyl)pyrrolidine-2,5-dione

Cat. No.: B11907694
CAS No.: 70290-53-8
M. Wt: 189.21 g/mol
InChI Key: DCDBACYZWPRROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(o-Tolyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound features a pyrrolidine ring substituted with an o-tolyl group at the nitrogen atom. Pyrrolidine-2,5-diones are known for their versatile applications in medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(o-Tolyl)pyrrolidine-2,5-dione can be synthesized through various synthetic routes. One common method involves the cyclization of N-(o-tolyl)succinimide with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-(o-Tolyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(o-Tolyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(o-Tolyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit carbonic anhydrase isoenzymes, which are involved in several physiological processes . The binding of the compound to the active site of the enzyme disrupts its function, resulting in therapeutic effects .

Comparison with Similar Compounds

1-(o-Tolyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties to the molecule. This substitution can influence the compound’s reactivity, biological activity, and overall chemical behavior .

Properties

CAS No.

70290-53-8

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(2-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3

InChI Key

DCDBACYZWPRROH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.